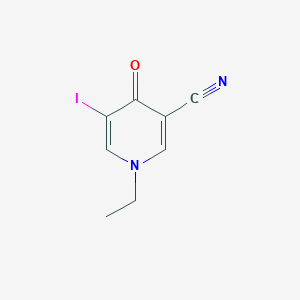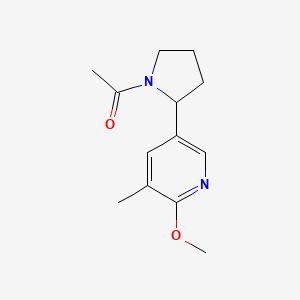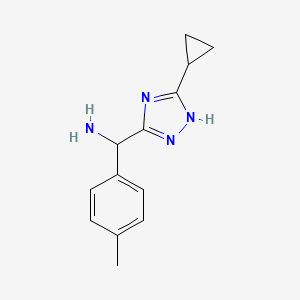
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of an iodine atom and a nitrile group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and ammonia or an amine are condensed.
Introduction of the iodine atom: This step often involves the iodination of the dihydropyridine ring using iodine or an iodine-containing reagent under specific conditions.
Formation of the nitrile group: This can be done by introducing a cyano group through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium azide or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like acetonitrile or dichloromethane, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted dihydropyridines and related compounds.
Aplicaciones Científicas De Investigación
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of cardiovascular and neurological diseases.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Comparación Con Compuestos Similares
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
1-Ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile: Lacks the iodine atom, which can affect its reactivity and biological activity.
5-Iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.
1-Ethyl-5-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile: Substitutes chlorine for iodine, which can change its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7IN2O |
|---|---|
Peso molecular |
274.06 g/mol |
Nombre IUPAC |
1-ethyl-5-iodo-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7IN2O/c1-2-11-4-6(3-10)8(12)7(9)5-11/h4-5H,2H2,1H3 |
Clave InChI |
CORLUOVPGWKDPJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C(=C1)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)

![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)


